Potassium trans-2-cyanocyclopropyltrifluoroborate
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Overview
Description
Preparation Methods
The synthesis of potassium trans-2-cyanocyclopropyltrifluoroborate typically involves the reaction of a suitable cyclopropyl precursor with a boron trifluoride source under specific conditions. One common method includes the use of potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids . The reaction conditions often involve the presence of a palladium catalyst and a base such as triethylamine (Et3N) to facilitate the coupling process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Potassium trans-2-cyanocyclopropyltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It is commonly used in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. These reactions typically involve palladium catalysts and bases such as potassium acetate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium trans-2-cyanocyclopropyltrifluoroborate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Industry: The compound is used in the production of materials with specific properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism by which potassium trans-2-cyanocyclopropyltrifluoroborate exerts its effects involves its ability to act as a source of the trifluoroborate anion. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate that facilitates the coupling process . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Potassium trans-2-cyanocyclopropyltrifluoroborate is unique among organotrifluoroborates due to its specific structure and reactivity. Similar compounds include:
Potassium vinyltrifluoroborate: Used in vinylation reactions with aryl bromides and iodides.
Potassium phenyltrifluoroborate: Commonly used in Suzuki–Miyaura coupling reactions.
Potassium alkynyltrifluoroborate: Utilized in alkynylation reactions.
These compounds share similar stability and reactivity patterns but differ in their specific applications and the types of bonds they form.
Properties
IUPAC Name |
potassium;[(1R,2R)-2-cyanocyclopropyl]-trifluoroboranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BF3N.K/c6-5(7,8)4-1-3(4)2-9;/h3-4H,1H2;/q-1;+1/t3-,4+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLRHOTWKDACLL-RFKZQXLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC1C#N)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]([C@@H]1C[C@H]1C#N)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BF3KN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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